molecular formula C20H24N4O3 B2951533 N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1706304-81-5

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2951533
CAS No.: 1706304-81-5
M. Wt: 368.437
InChI Key: YRAZZTOSTBGNAL-UHFFFAOYSA-N
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Description

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The presence of the cyclopropyl group and piperidine carbonyl group could also contribute to the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Given the anti-infective activities associated with 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazole compounds , it’s plausible that this compound may exert its effects by inhibiting the growth or replication of infectious agents.

Biochemical Analysis

Biochemical Properties

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the oxadiazole ring in the compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways . Additionally, the piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction processes . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a critical role in immune response and inflammation . Furthermore, the compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The oxadiazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may accumulate, potentially altering its efficacy and safety profile .

Properties

IUPAC Name

N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-13(25)21-17-8-6-16(7-9-17)20(26)24-10-2-3-14(12-24)11-18-22-19(23-27-18)15-4-5-15/h6-9,14-15H,2-5,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAZZTOSTBGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.